molecular formula C30H30N6O4S2 B2986929 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 394213-58-2

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2986929
CAS No.: 394213-58-2
M. Wt: 602.73
InChI Key: WHEPBVUOHLRRQC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a sulfanyl-linked indole derivative at position 5, and a benzamide moiety modified with a pyrrolidine sulfonyl group at the N-terminus. The indole and pyrrolidine sulfonyl groups may enhance binding affinity and solubility, respectively, though empirical data are required to confirm these hypotheses.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O4S2/c37-28(35-19-16-22-8-4-5-11-26(22)35)21-41-30-33-32-27(36(30)24-9-2-1-3-10-24)20-31-29(38)23-12-14-25(15-13-23)42(39,40)34-17-6-7-18-34/h1-5,8-15H,6-7,16-21H2,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEPBVUOHLRRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the attachment of the pyrrolidine-1-sulfonyl group and the benzamide moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfur-containing functional groups.

    Medicine: The compound may have potential as a therapeutic agent, given its structural similarity to known bioactive molecules. Research could focus on its efficacy and safety in treating various diseases.

    Industry: The compound’s properties could be exploited in the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism by which N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound belongs to a family of 1,2,4-triazole derivatives with variable substituents. Key analogs include:

Compound Name Substituent at Position 4 Substituent at Position 5 Benzamide Modification Key Differences
Target Compound Phenyl [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl 4-(Pyrrolidine-1-sulfonyl) Reference compound
Compound in 2,5-Dimethoxyphenyl [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl 3-Methoxy Dimethoxy substitution enhances electron density but may reduce metabolic stability.
Compound in 4-Methylphenyl [2-Oxoindol-3-yl]sulfanyl Acetohydrazide Hydrazide group introduces hydrogen-bonding potential but may affect bioavailability.
Compound in Not specified [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl Acetamide (1,3,4-thiadiazole core) Thiadiazole core alters electronic properties and ring strain.

Physicochemical Properties

  • CMC Determination : Similar to quaternary ammonium compounds in , the target compound’s critical micelle concentration (CMC) could be assessed via spectrofluorometry or tensiometry to evaluate self-assembly behavior .
  • Dielectric Properties : indicates that sulfur-containing moieties (e.g., sulfanyl, sulfonyl) influence dielectric constants, which may affect microwave-assisted synthesis or biological interactions .

Computational Similarity Analysis

  • Tanimoto Coefficient: Using molecular fingerprints (e.g., MACCS, Morgan), the target compound’s similarity to known kinase inhibitors (e.g., gefitinib) could be quantified. and suggest a threshold of >70% similarity for comparable bioactivity .
  • Activity Cliffs: Despite structural similarity, minor substitutions (e.g., nitro groups in ) can lead to drastic activity changes, underscoring the need for cautious SAR interpretation .

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